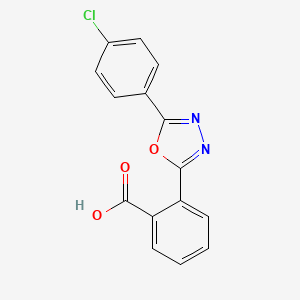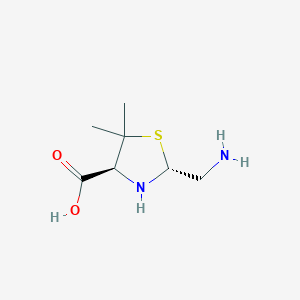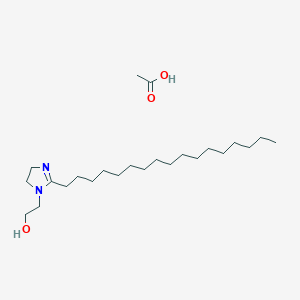![molecular formula C18H18N4O B12940433 4-[(1H-Benzimidazol-2-yl)amino]-N-(cyclopropylmethyl)benzamide CAS No. 917763-79-2](/img/structure/B12940433.png)
4-[(1H-Benzimidazol-2-yl)amino]-N-(cyclopropylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(cyclopropylmethyl)benzamide is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(cyclopropylmethyl)benzamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Amination: The benzimidazole core is then aminated to introduce the amino group at the 2-position.
Coupling with Benzamide: The aminated benzimidazole is then coupled with N-(cyclopropylmethyl)benzamide under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(cyclopropylmethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require the presence of a catalyst or a base, such as palladium on carbon (Pd/C) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the benzimidazole core, while reduction could lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(cyclopropylmethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(cyclopropylmethyl)benzamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and proteins, thereby modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making the compound useful in the treatment of diseases such as cancer and infections .
Comparaison Avec Des Composés Similaires
Similar Compounds
Albendazole: A benzimidazole derivative used as an anthelmintic.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.
Mebendazole: Another benzimidazole derivative used as an anthelmintic.
Uniqueness
What sets 4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(cyclopropylmethyl)benzamide apart from these similar compounds is its unique structure, which allows it to interact with a different set of molecular targets. This makes it a promising candidate for the development of new therapeutic agents with potentially novel mechanisms of action .
Propriétés
Numéro CAS |
917763-79-2 |
|---|---|
Formule moléculaire |
C18H18N4O |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
4-(1H-benzimidazol-2-ylamino)-N-(cyclopropylmethyl)benzamide |
InChI |
InChI=1S/C18H18N4O/c23-17(19-11-12-5-6-12)13-7-9-14(10-8-13)20-18-21-15-3-1-2-4-16(15)22-18/h1-4,7-10,12H,5-6,11H2,(H,19,23)(H2,20,21,22) |
Clé InChI |
CHAOSFHPUBIOCH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CNC(=O)C2=CC=C(C=C2)NC3=NC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




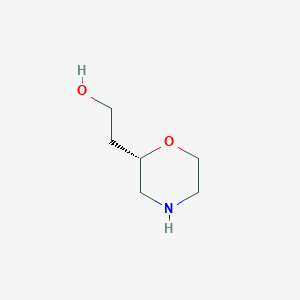
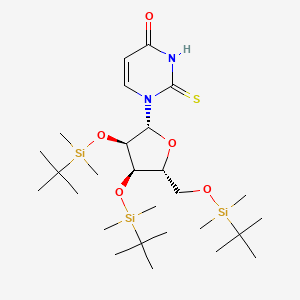

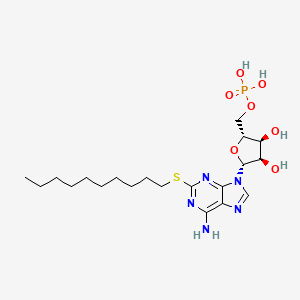
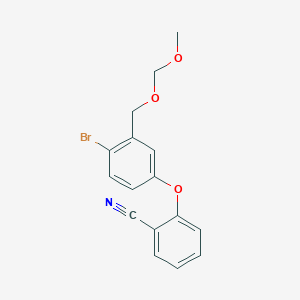
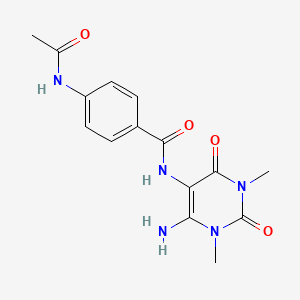
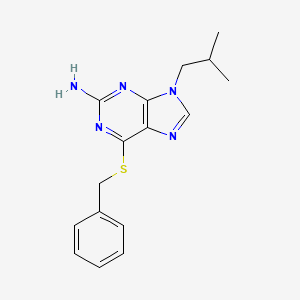
![1,10-bis(2-tert-butyl-4-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12940419.png)

